

# A Technical Guide to the Physicochemical Properties of Boc-3-iodo-L-tyrosine

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## Compound of Interest

Compound Name: *Boc-3-iodo-L-tyrosine*

Cat. No.: *B112932*

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## Introduction

N-tert-butoxycarbonyl-3-iodo-L-tyrosine (**Boc-3-iodo-L-tyrosine**) is a synthetically modified amino acid derivative of significant interest in medicinal chemistry and pharmaceutical sciences. It serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of an iodinated tyrosine residue into peptide chains. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the  $\alpha$ -amino function enhances stability and solubility in organic solvents, facilitating its use in synthetic protocols.<sup>[1]</sup> The iodine atom on the phenolic ring offers unique properties, making it a valuable tool for developing targeted therapeutics, radiolabeled compounds for imaging applications, and for studying protein-protein interactions.<sup>[1]</sup> This guide provides an in-depth overview of its physicochemical properties, experimental protocols, and key applications.

## Physicochemical Properties

The fundamental physicochemical characteristics of **Boc-3-iodo-L-tyrosine** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	71400-63-0	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>18</sub> INO <sub>5</sub>	<a href="#">[1]</a>
Molecular Weight	407.21 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[2]</a>
Melting Point	82-90 °C	<a href="#">[1]</a>
Optical Rotation	$[\alpha]^{25}_D = +41 \pm 2^\circ$ (c=1 in Dioxane)	<a href="#">[1]</a>
Purity (Typical)	≥ 98% (by HPLC)	<a href="#">[1]</a>
Solubility	Soluble in organic solvents like methanol and DMSO. <a href="#">[3]</a> Less soluble in water. <a href="#">[3]</a>	
Storage Conditions	0-8 °C, Sealed in dry, Keep in dark place	<a href="#">[1]</a>

## Core Applications in Research and Development

**Boc-3-iodo-L-tyrosine** is a versatile reagent with several key applications:

- Peptide Synthesis: It is a fundamental building block for introducing iodinated tyrosine residues into peptides.[\[1\]](#) This modification can enhance the biological activity or serve as a handle for further chemical modification.
- Drug Development: The compound is utilized to create pharmaceuticals that target specific biological pathways.[\[1\]](#) Modifying tyrosine residues within a peptide therapeutic can improve efficacy and selectivity.[\[1\]](#)
- Radiolabeling: The stable iodine atom can be replaced with a radioactive isotope (e.g., <sup>123</sup>I, <sup>125</sup>I, <sup>131</sup>I), making it invaluable for developing radiolabeled peptides and compounds for diagnostic imaging techniques like SPECT and PET, particularly in oncology.[\[1\]](#)

- Bioconjugation: It serves as a linker to attach biomolecules to other entities, such as imaging agents or drug payloads, to improve targeted delivery.[1]

## Experimental Protocols

The following sections provide representative methodologies for the synthesis and analysis of **Boc-3-iodo-L-tyrosine** and its application in peptide synthesis.

### Synthesis of Boc-3-iodo-L-tyrosine: A Representative Workflow

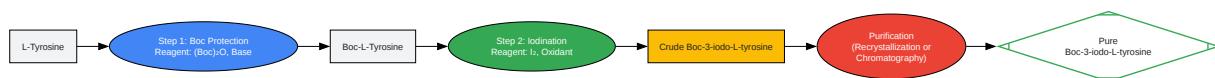
The synthesis of **Boc-3-iodo-L-tyrosine** is typically a two-step process starting from L-tyrosine. First, the  $\alpha$ -amino group is protected with a Boc group, followed by the regioselective iodination of the aromatic ring.

**Step 1: N-Boc Protection of L-Tyrosine** This protocol is adapted from general procedures for Boc protection of amino acids.[4][5]

- **Dissolution:** Dissolve L-Tyrosine in an aqueous solution of a base like sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or potassium carbonate ( $\text{K}_2\text{CO}_3$ ).[4]
- **Addition of Boc Anhydride:** Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ( $(\text{Boc})_2\text{O}$ ) in a suitable organic solvent (e.g., dioxane) dropwise while stirring vigorously.[4]
- **Reaction:** Allow the mixture to warm to room temperature and stir overnight.
- **Workup:** Wash the reaction mixture with a non-polar organic solvent (e.g., ether) to remove unreacted  $(\text{Boc})_2\text{O}$ .
- **Acidification & Extraction:** Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl or  $\text{KHSO}_4$ ) to a pH of approximately 3-4 to precipitate the N-Boc-L-tyrosine product.[4][5]
- **Isolation:** Extract the product with an organic solvent like ethyl acetate.[4] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and remove the solvent under reduced pressure to yield Boc-L-tyrosine.

Step 2: Iodination of N-Boc-L-tyrosine This step involves electrophilic aromatic substitution on the activated phenolic ring.

- Reaction Setup: Dissolve the N-Boc-L-tyrosine in a suitable solvent.
- Iodinating Agent: Add an iodinating agent, such as iodine monochloride (ICl) or a mixture of sodium iodide (NaI) and an oxidizing agent (e.g., sodium hypochlorite), to the solution. The reaction is often buffered to control pH.
- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Quenching: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.
- Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **Boc-3-iodo-L-tyrosine**.[6]



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Representative synthesis workflow for **Boc-3-iodo-L-tyrosine**.

## Analytical Characterization

High-Performance Liquid Chromatography (HPLC) HPLC is a standard method to assess the purity of **Boc-3-iodo-L-tyrosine**.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).[7]
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[7]

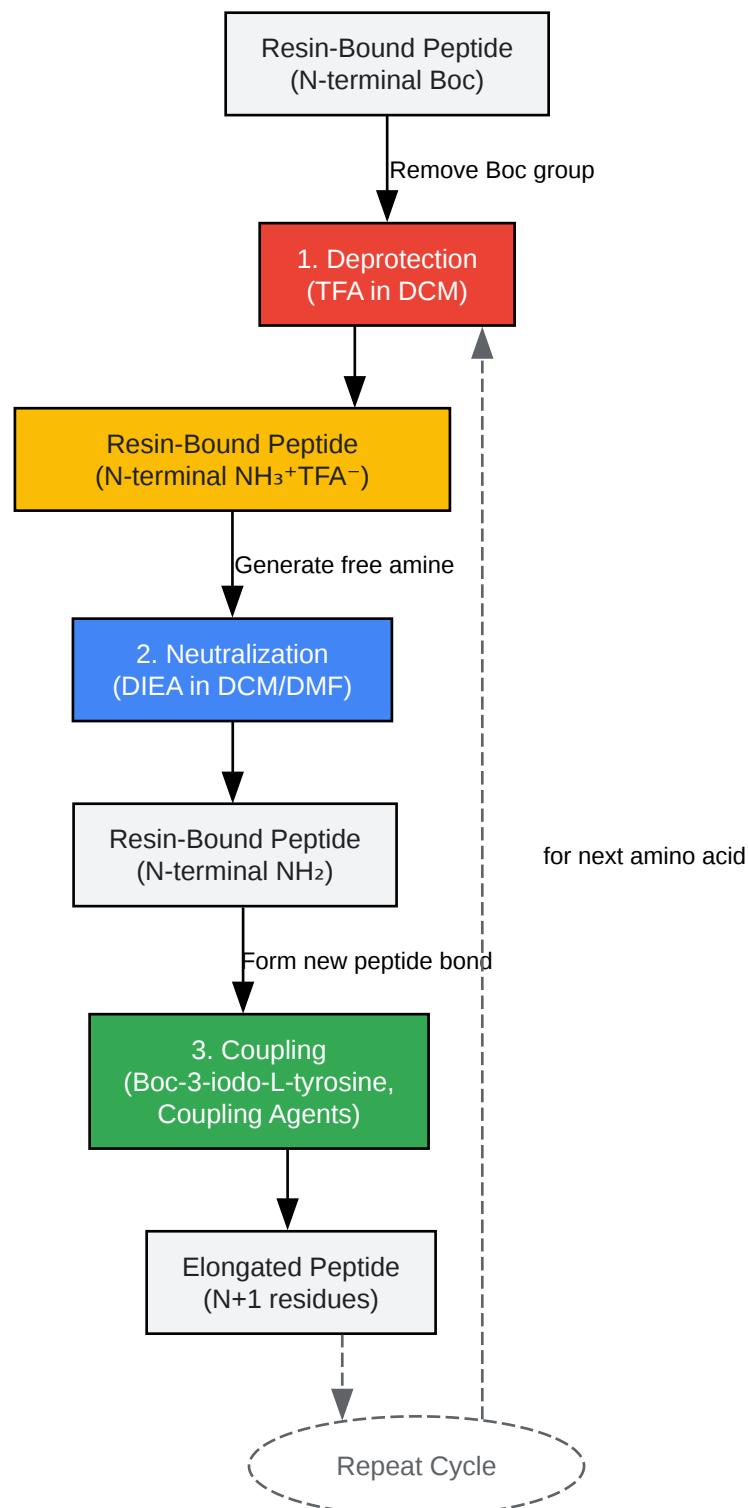
- Gradient: A typical linear gradient from 5% B to 95% B over 20-30 minutes.[7]
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV detector at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine aromatic ring).[7]
- Injection Volume: 10  $\mu$ L.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy  $^1$ H NMR spectroscopy is used to confirm the chemical structure. While specific data for the Boc-protected version is not readily available, the expected shifts can be inferred from the parent compound, 3-iodo-L-tyrosine.[8]

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{OD}$ ).[8]
- Expected  $^1$ H NMR Signals:
  - Aromatic Protons: Signals in the aromatic region (approx. 6.8-7.8 ppm) showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
  - $\alpha$ -Proton: A multiplet around 4.0-4.5 ppm.
  - $\beta$ -Protons: Diastereotopic protons appearing as multiplets around 2.9-3.2 ppm.
  - Boc Group Protons: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.

## Application in Solid-Phase Peptide Synthesis (SPPS)

**Boc-3-iodo-L-tyrosine** is primarily used in Boc-chemistry SPPS. The cyclical process involves deprotection, neutralization, and coupling steps to build the peptide chain on a solid support.[9]



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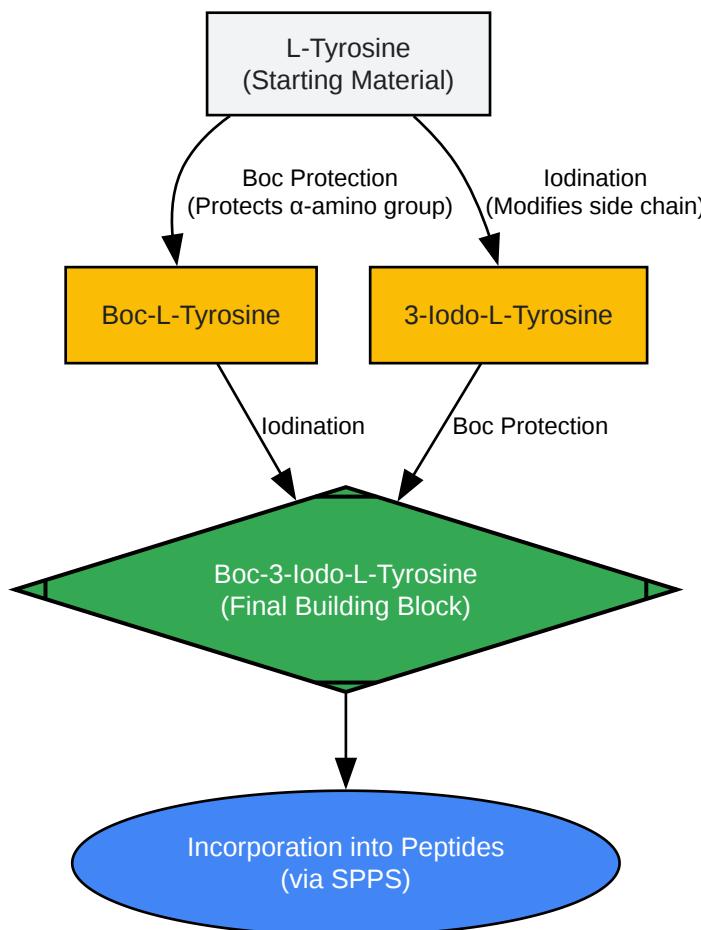
General workflow for a Boc-SPPS cycle protocol.

## General Boc-SPPS Cycle Protocol

- Resin Swelling: The solid support resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).[9]
- Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.[10][11]
- Washing: The resin is washed thoroughly with DCM and/or dimethylformamide (DMF) to remove TFA and the cleaved Boc group.
- Neutralization: The resulting N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.[9]
- Coupling: The **Boc-3-iodo-L-tyrosine** (2-4 equivalents) is pre-activated with a coupling agent (e.g., HBTU/HOBt) and added to the resin-bound peptide. The reaction is agitated for 1-2 hours until completion, which can be monitored by a Kaiser (ninhydrin) test.[9]
- Final Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.[9]

## Logical Relationships and Derivatives

The synthesis and application of **Boc-3-iodo-L-tyrosine** are based on the stepwise modification of the parent amino acid, L-tyrosine. Each modification serves a specific purpose in the context of peptide synthesis.



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Logical pathway from L-Tyrosine to its use in peptide synthesis.

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